BenchChemオンラインストアへようこそ!

2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Wnt Signaling

2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide (CAS 585570-24-7) is a synthetic small molecule (C₁₀H₆F₂N₄O₂S, MW 284.24 g/mol) belonging to the 1,3,4‑thiadiazol‑2‑yl‑benzamide class. It features a 2,6‑difluorobenzamide acylurea motif linked to an unsubstituted 1,3,4‑thiadiazole ring (no substituent at the 5‑position), with a PubChem‑computed XLogP3 of 1.9 and topological polar surface area of 112 Ų.

Molecular Formula C10H6F2N4O2S
Molecular Weight 284.24 g/mol
CAS No. 585570-24-7
Cat. No. B12924321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide
CAS585570-24-7
Molecular FormulaC10H6F2N4O2S
Molecular Weight284.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NN=CS2)F
InChIInChI=1S/C10H6F2N4O2S/c11-5-2-1-3-6(12)7(5)8(17)14-9(18)15-10-16-13-4-19-10/h1-4H,(H2,14,15,16,17,18)
InChIKeyJCLQDWVAFWLIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide (CAS 585570-24-7): Procurement-Ready Structural Identity and Class Assignment


2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide (CAS 585570-24-7) is a synthetic small molecule (C₁₀H₆F₂N₄O₂S, MW 284.24 g/mol) belonging to the 1,3,4‑thiadiazol‑2‑yl‑benzamide class [1]. It features a 2,6‑difluorobenzamide acylurea motif linked to an unsubstituted 1,3,4‑thiadiazole ring (no substituent at the 5‑position), with a PubChem‑computed XLogP3 of 1.9 and topological polar surface area of 112 Ų . The compound is listed in patent WO2016131808A1 as part of a series of Wnt signalling pathway inhibitors and is commercially available from multiple vendors at 97% purity [2].

Why Generic Substitution Fails for 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide (CAS 585570-24-7)


In‑class 1,3,4‑thiadiazol‑2‑yl benzamides cannot be interchanged without risking null or confounded biological results because the 5‑position of the thiadiazole ring is a critical determinant of molecular recognition. The target compound bears an unsubstituted 5‑position (hydrogen only), whereas the vast majority of commercially available analogs carry aryl, alkyl, or heteroaryl substituents at this site [1]. Published SAR studies on thiadiazole‑linked benzamides demonstrate that 5‑substitution modulates logP, ring dihedral angles, hydrogen‑bonding capacity, and target binding—shifting IC₅₀ values by orders of magnitude within the same scaffold [2]. Substituting a 5‑aryl analog for the 5‑unsubstituted compound therefore introduces undocumented pharmacological variance that invalidates head‑to‑head experimental comparisons and procurement specifications [3].

Quantitative Differential Evidence for 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide (CAS 585570-24-7) vs. Closest Analogs


Unsubstituted 5‑Position of the Thiadiazole Ring: A Unique Structural Feature vs. 5‑Aryl/Alkyl Analogs

The target compound is the only commercially cataloged member of the 2,6‑difluorobenzamide‑thiadiazole family that carries no substituent at the thiadiazole 5‑position. By contrast, the closest analogs—2,6‑difluoro‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (CAS 392244‑59‑6), N‑[5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]‑2,6‑difluorobenzamide, and N‑(5‑cyclohexyl‑1,3,4‑thiadiazol‑2‑yl)‑2,6‑difluorobenzamide—all carry bulky 5‑substituents that alter molecular shape, conformational flexibility, and hydrogen‑bond donor capacity [1]. In the crystal structure of the closely related N‑{N‑[5‑(2,4‑dichlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]carbamoyl}‑2,6‑difluorobenzamide, the thiadiazole–dichlorophenyl dihedral angle is 24.94° and the thiadiazole–difluorophenyl angle is 48.11°, confirming that 5‑aryl substitution imposes a defined three‑dimensional geometry absent in the unsubstituted target compound [2]. This structural distinction is critical for target binding and selectivity profiling.

Medicinal Chemistry Structure-Activity Relationship (SAR) Wnt Signaling

LogP and Topological Polar Surface Area (TPSA) Differentiation vs. 5‑Aryl Thiadiazole Analogs

The target compound has a PubChem‑computed XLogP3 of 1.9 and a TPSA of 112 Ų [1]. In contrast, 5‑aryl‑substituted analogs such as 2,6‑difluoro‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide are predicted to exhibit significantly higher logP (estimated ~3.3–3.8 based on the addition of a phenyl ring contribution of ~1.4–1.9 log units) and a reduced TPSA fraction relative to molecular weight, shifting their ADME profile toward higher membrane permeability but potentially lower aqueous solubility [2]. The target compound's lower logP (1.9 vs. ~3.5 for the 5‑phenyl analog) translates to an approximately 40‑fold difference in calculated octanol‑water partition coefficient, a magnitude that meaningfully impacts solubility, protein binding, and pharmacokinetic behavior in cellular and in vivo assays.

Physicochemical Profiling Drug-Likeness ADME Prediction

Patent‑Documented Wnt Pathway Inhibitor Classification with Scaffold‑Specific IP

The target compound falls within the Markush structure of WO2016131808A1, which claims 1,3,4‑thiadiazol‑2‑yl‑benzamide derivatives as Wnt signalling pathway inhibitors for hyper‑proliferative disorders [1]. The patent specifically exemplifies compounds with the 2,6‑difluorobenzamide motif and demonstrates that the carbamoyl‑bridged acylurea linkage (as in the target compound) represents a distinct chemotype from the simpler benzamide series claimed in earlier patents (e.g., US4271166, US4290798) [2]. While quantitative Wnt inhibition IC₅₀ data for this specific compound are not publicly disclosed, the patent's biological examples demonstrate that structurally analogous compounds within the same scaffold achieve functional Wnt pathway inhibition in cellular reporter assays, establishing a class‑level expectation of activity that distinguishes this chemotype from generic thiadiazole‑benzamides lacking the carbamoyl linker [1].

Wnt/β‑Catenin Signaling Cancer Biology Intellectual Property

Crystallographic Validation of the Carbamoyl‑Bridged Acylurea Core in a Closely Related Analog

Single‑crystal X‑ray diffraction of the closely related analog N‑{N‑[5‑(2,4‑dichlorophenyl)‑1,3,4‑thiadiazol‑2‑yl]carbamoyl}‑2,6‑difluorobenzamide confirms that the carbamoyl‑bridged acylurea motif present in the target compound adopts a planar, intramolecularly hydrogen‑bonded conformation (N–H···O, six‑membered ring, mean deviation 0.0091 Å) that is not possible in simple N‑(thiadiazol‑2‑yl)benzamides [1]. This intramolecular hydrogen bond locks the conformation, pre‑organizing the molecule for target engagement. The target compound (CAS 585570‑24‑7) shares this identical acylurea core but lacks the 5‑(2,4‑dichlorophenyl) substituent, making it a minimal‑core control for SAR studies. The published crystal structure (CCDC deposition) provides a validated reference geometry for computational docking and pharmacophore modeling [2].

Structural Biology X‑ray Crystallography Conformational Analysis

Best Research and Industrial Application Scenarios for 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide (CAS 585570-24-7)


Minimal‑Core Control Compound for 5‑Substituted Thiadiazole‑Benzamide SAR Studies

In structure‑activity relationship (SAR) campaigns exploring the impact of 5‑position substitution on target potency and selectivity, this compound serves as the minimal‑core reference. Its unsubstituted thiadiazole ring eliminates steric and electronic contributions from 5‑substituents, allowing researchers to deconvolute the contribution of the benzamide‑carbamoyl‑thiadiazole core from peripheral substituent effects [1]. This is essential for establishing a baseline IC₅₀ and for computational free‑energy perturbation (FEP) calculations that require a well‑defined reference state.

Crystallographic Fragment‑Based Lead Discovery Using the Acylurea Scaffold

The intramolecularly hydrogen‑bonded, planar acylurea core—validated by a published crystal structure of the closely related 5‑(2,4‑dichlorophenyl) analog [2]—makes this compound an attractive fragment for co‑crystallography and soaking experiments. Its low molecular weight (284 Da) and modest lipophilicity (XLogP3 = 1.9) are compatible with fragment screening libraries, and the unsubstituted 5‑position provides a clear vector for fragment growing or merging strategies.

Wnt/β‑Catenin Pathway Chemical Probe Development

As a member of the patent‑protected 1,3,4‑thiadiazol‑2‑yl‑benzamide chemotype claimed as Wnt signalling inhibitors [3], this compound provides a structurally defined starting point for developing cell‑permeable chemical probes. Its moderate logP (1.9) and balanced hydrogen‑bond donor/acceptor profile (2 donors, 7 acceptors) support aqueous solubility suitable for cell‑based reporter assays, while the carbamoyl bridge offers metabolic stability advantages over simple benzamides.

Quality‑Controlled Procurement for Multi‑Site Reproducibility Initiatives

For academic‑pharma consortia or multi‑site reproducibility studies, this compound's well‑characterized identity (PubChem CID 71443477, unambiguous InChIKey JCLQDWVAFWLIQP‑UHFFFAOYSA‑N) and documented purity specification (97%, commercial supplier data ) reduce the risk of compound identity errors that plague reproducibility in chemical biology. The absence of a 5‑substituent eliminates a common source of batch‑to‑batch variability seen in analogs where residual palladium or other catalyst traces can confound biological assays.

Quote Request

Request a Quote for 2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.